Gadopenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

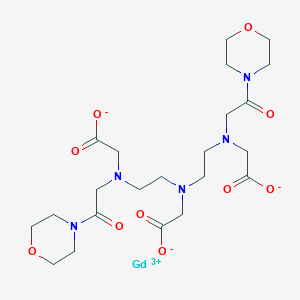

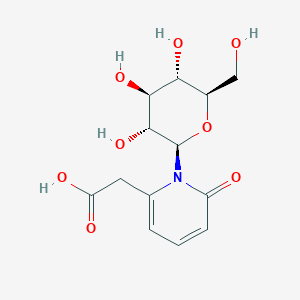

Gadopenamide is a gadolinium-based contrast agent used in medical imaging to improve the visibility of internal organs and tissues. It is a water-soluble compound that is administered intravenously and has been approved for use in magnetic resonance imaging (MRI) of the brain, spine, and liver.

Mechanism Of Action

Gadopenamide works by altering the magnetic properties of water molecules in the body, which enhances the contrast between different tissues and structures in the Gadopenamide image. It binds to proteins in the blood and is distributed throughout the body, accumulating in areas where there is increased blood flow or leakage from damaged tissues.

Biochemical And Physiological Effects

Gadopenamide is generally well-tolerated by patients, with few reported adverse effects. It is eliminated from the body primarily through the kidneys, and its half-life is approximately 90 minutes. However, there have been some concerns raised about the potential for gadolinium-based contrast agents to accumulate in the brain and other organs over time, leading to long-term toxicity.

Advantages And Limitations For Lab Experiments

Gadopenamide has several advantages as a contrast agent for lab experiments, including its high stability, low toxicity, and strong enhancement of Gadopenamide signals. However, its use is limited by its high cost, the need for specialized equipment and expertise to administer and interpret the Gadopenamide scans, and the potential for confounding effects on experimental outcomes.

Future Directions

There are several areas of ongoing research related to gadolinium-based contrast agents like gadopenamide. These include the development of new formulations with improved safety profiles, the investigation of alternative imaging modalities that do not require contrast agents, and the exploration of new applications for Gadopenamide in basic and clinical research. Additionally, there is a need for further studies to better understand the long-term effects of gadolinium accumulation in the body and to develop strategies for minimizing this risk.

Synthesis Methods

Gadopenamide is synthesized through a multi-step process that involves the reaction of gadolinium oxide with a chelating agent called diethylenetriaminepentaacetic acid (DTPA). The resulting complex is purified and formulated into a sterile solution for injection.

Scientific Research Applications

Gadopenamide has been extensively studied in preclinical and clinical trials to evaluate its safety and efficacy as a contrast agent for Gadopenamide. It has been shown to significantly improve image quality and diagnostic accuracy in a variety of applications, including brain tumor detection, liver disease diagnosis, and spinal cord injury assessment.

properties

CAS RN |

117827-80-2 |

|---|---|

Product Name |

Gadopenamide |

Molecular Formula |

C22H34GdN5O10 |

Molecular Weight |

685.8 g/mol |

IUPAC Name |

2-[bis[2-[carboxylatomethyl-(2-morpholin-4-yl-2-oxoethyl)amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C22H37N5O10.Gd/c28-18(26-5-9-36-10-6-26)13-24(16-21(32)33)3-1-23(15-20(30)31)2-4-25(17-22(34)35)14-19(29)27-7-11-37-12-8-27;/h1-17H2,(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |

InChI Key |

DUKPLGYBRQILLM-UHFFFAOYSA-K |

SMILES |

C1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Canonical SMILES |

C1COCCN1C(=O)CN(CCN(CCN(CC(=O)N2CCOCC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Other CAS RN |

117827-80-2 |

synonyms |

gadopenamide Gd-DTPA-bismorpholide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)

![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)

![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)